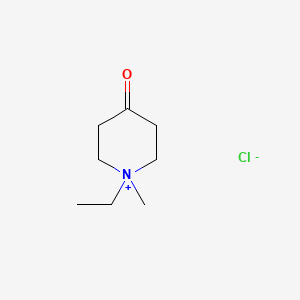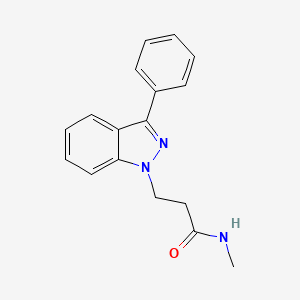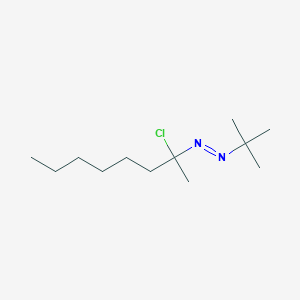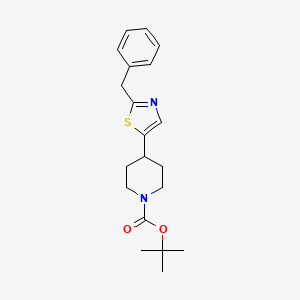
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom, along with a chloride ion. Piperidines are widely recognized for their applications in pharmaceuticals and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl chloride and methyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Ethyl-1-methyl-piperidinium-4-one.
Reduction: Various reduced piperidine derivatives.
Substitution: Compounds with different substituents replacing the chloride ion.
Applications De Recherche Scientifique
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1-methyl-piperidinium iodide
- 1-Ethyl-1-methyl-pyrrolidinium bromide
- 1-Butyl-1-methyl-pyrrolidinium iodide
Uniqueness
1-Ethyl-1-methyl-4-oxopiperidin-1-ium chloride is unique due to its specific substitution pattern and the presence of the chloride ion. This gives it distinct chemical and physical properties compared to other similar compounds, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
1-ethyl-1-methylpiperidin-1-ium-4-one;chloride |
InChI |
InChI=1S/C8H16NO.ClH/c1-3-9(2)6-4-8(10)5-7-9;/h3-7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JFLJQABDKFOYDP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCC(=O)CC1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4,5-dihydro-4-oxo-7-(3-thienylmethyl)-3H-pyrrolo[3,2-d]pyrimidine-6-diazonium chloride](/img/structure/B8489488.png)
![2(1H)-Pyrimidinone, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B8489492.png)


![5-(Benzyloxy)-7-[ethoxy(hydroxy)acetyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B8489522.png)

![N-2-Thiabicyclo[2.2.1]heptan-3-ylidenehydroxylamine](/img/structure/B8489540.png)


![8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8489555.png)

![5-Hydroxybenzo[d]oxazole-4-carbaldehyde](/img/structure/B8489586.png)

